molecular formula C21H36ClNO4 B4915347 [1-[2-(1-Adamantyl)ethoxy]-3-morpholin-4-ylpropan-2-yl] acetate;hydrochloride

[1-[2-(1-Adamantyl)ethoxy]-3-morpholin-4-ylpropan-2-yl] acetate;hydrochloride

Cat. No.: B4915347
M. Wt: 402.0 g/mol
InChI Key: ZRLOMBICZRJCRS-UHFFFAOYSA-N
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Description

[1-[2-(1-Adamantyl)ethoxy]-3-morpholin-4-ylpropan-2-yl] acetate;hydrochloride: is a complex organic compound with potential applications in various scientific fields. The compound features an adamantyl group, which is known for its stability and rigidity, making it a valuable component in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[2-(1-Adamantyl)ethoxy]-3-morpholin-4-ylpropan-2-yl] acetate;hydrochloride typically involves multiple steps, starting with the preparation of the adamantyl ethoxy intermediate. This intermediate is then reacted with morpholine and subsequently acetylated to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting temperature, pressure, and pH levels is common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

[1-[2-(1-Adamantyl)ethoxy]-3-morpholin-4-ylpropan-2-yl] acetate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized to form hydroxylated derivatives.

    Reduction: The acetate group can be reduced to form the corresponding alcohol.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic reagents like sodium azide or potassium cyanide can be employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantyl group can yield hydroxylated adamantane derivatives, while reduction of the acetate group can produce the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, [1-[2-(1-Adamantyl)ethoxy]-3-morpholin-4-ylpropan-2-yl] acetate;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of adamantyl-containing molecules on cellular processes. Its stability and rigidity make it an interesting subject for studying molecular interactions.

Medicine

In medicine, this compound has potential applications as a drug candidate. The adamantyl group is known for its antiviral and neuroprotective properties, making this compound a promising candidate for further drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials. Its stability and unique structural properties make it suitable for use in polymers and other high-performance materials.

Mechanism of Action

The mechanism of action of [1-[2-(1-Adamantyl)ethoxy]-3-morpholin-4-ylpropan-2-yl] acetate;hydrochloride involves its interaction with specific molecular targets. The adamantyl group can interact with hydrophobic pockets in proteins, potentially inhibiting their function. The morpholine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Adamantane: Known for its stability and use in antiviral drugs.

    Morpholine: Commonly used in organic synthesis and as a solvent.

    Acetate Derivatives: Widely used in various chemical reactions and as intermediates in synthesis.

Uniqueness

What sets [1-[2-(1-Adamantyl)ethoxy]-3-morpholin-4-ylpropan-2-yl] acetate;hydrochloride apart from similar compounds is its unique combination of structural features. The presence of both the adamantyl group and the morpholine ring in a single molecule provides a unique set of properties that can be exploited in various scientific and industrial applications.

Properties

IUPAC Name

[1-[2-(1-adamantyl)ethoxy]-3-morpholin-4-ylpropan-2-yl] acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO4.ClH/c1-16(23)26-20(14-22-3-6-24-7-4-22)15-25-5-2-21-11-17-8-18(12-21)10-19(9-17)13-21;/h17-20H,2-15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLOMBICZRJCRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CN1CCOCC1)COCCC23CC4CC(C2)CC(C4)C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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